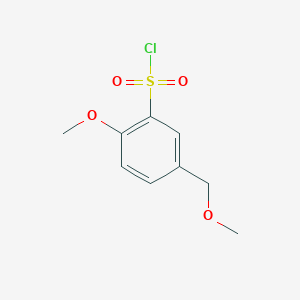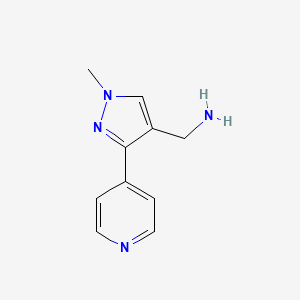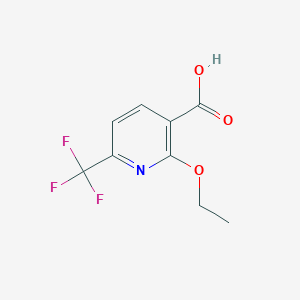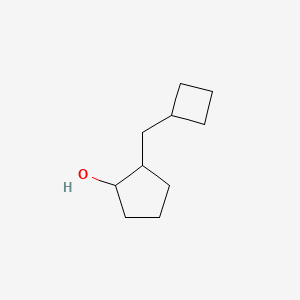![molecular formula C15H17ClN2O2 B1432524 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride CAS No. 1267945-38-9](/img/structure/B1432524.png)
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as PHCCC, which is an abbreviation for its full chemical name.
Applications De Recherche Scientifique
Spectroscopic Study and Structure
A study by Unver et al. (2009) on a similar compound, (E)-2-[(2-chlorobenzylimino)methyl]methoxyphenol, involved synthesizing it from 2-hydroxy-3-methoxy-1-benzaldehyde and 2-chlorobenzylamine. The compound was characterized using various spectroscopic techniques, providing insights into its molecular structure and properties (Unver et al., 2009).
Hydrogen Bonding and Structure
Research by Boere et al. (2011) on N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, which are structurally related to the compound , highlights the role of hydrogen bonding in determining the molecular structure. This can provide a basis for understanding similar interactions in 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride (Boere et al., 2011).
Reactivity in Aqueous Solutions
A study by Arumugam and Popik (2010) on the reactivity of hydroxy- and methoxy- substituted o-quinone methides in aqueous solutions is relevant to understanding the reactivity of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride under similar conditions (Arumugam & Popik, 2010).
Antibacterial Effects
Tavman et al. (2009) investigated the antibacterial effects of 2-methoxy-6-(1H-benzimidazol-2-yl)phenols and their transition metal complexes. This research might shed light on the potential antibacterial applications of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride (Tavman et al., 2009).
Solute-Solvent Complexes
Research by Zheng et al. (2006) on 2-methoxyphenol (2MP) solute forming complexes with aromatic solvents like toluene through hydrogen bonding can provide insights into the behavior of 3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride in similar environments (Zheng et al., 2006).
Propriétés
IUPAC Name |
3-[(2-methoxyphenoxy)methyl]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.ClH/c1-18-13-7-2-3-8-14(13)19-10-11-5-4-6-12(9-11)15(16)17;/h2-9H,10H2,1H3,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZXFEUYRDQHAGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=CC=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methoxyphenoxy)methyl]benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)
![2-methoxy-N-[(4-methyl-1,3-thiazol-2-yl)methyl]aniline](/img/structure/B1432444.png)
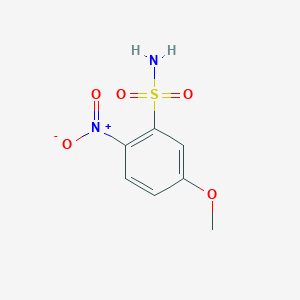
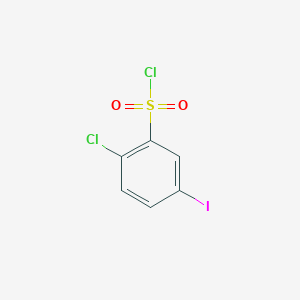
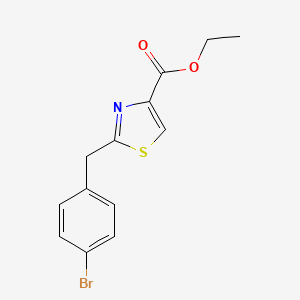
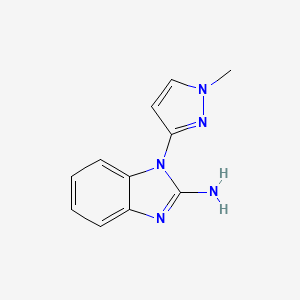
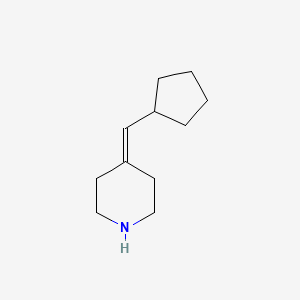
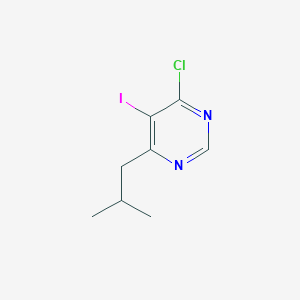
![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)
